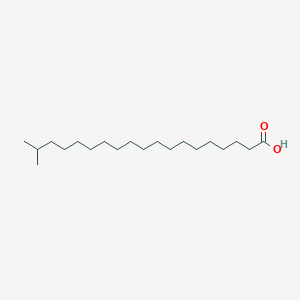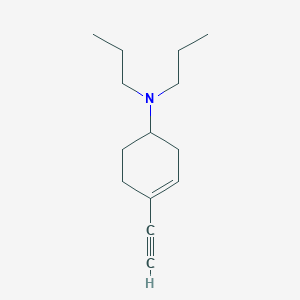
cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide is a complex compound that combines cadmium ions with a tribromo-substituted imidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide typically involves the reaction of cadmium salts with 2,4,5-tribromo-1,2-dihydroimidazole under controlled conditions. One common method is to dissolve cadmium chloride in a suitable solvent, such as water or ethanol, and then add 2,4,5-tribromo-1,2-dihydroimidazole. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The tribromo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxides, while reduction may produce cadmium metal or lower oxidation state cadmium compounds. Substitution reactions can result in various substituted imidazole derivatives .
Scientific Research Applications
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialized materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tribromo-imidazole moiety can bind to specific sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide: shares similarities with other cadmium-imidazole complexes and tribromo-substituted imidazoles.
This compound: is unique due to its specific substitution pattern and the presence of cadmium ions, which confer distinct chemical and biological properties.
Uniqueness
The unique combination of cadmium ions and the tribromo-imidazole structure makes this compound particularly interesting for research and industrial applications. Its distinct reactivity and potential biological activity set it apart from other similar compounds .
Properties
CAS No. |
73941-35-2 |
|---|---|
Molecular Formula |
C6H4Br6CdN4 |
Molecular Weight |
724 g/mol |
IUPAC Name |
cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/2C3H2Br3N2.Cd/c2*4-1-2(5)8-3(6)7-1;/h2*3,7H;/q2*-1;+2 |
InChI Key |
HKVZSUVXWDIIQC-UHFFFAOYSA-N |
SMILES |
C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2] |
Canonical SMILES |
C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2] |
Related CAS |
2034-22-2 (Parent) |
Synonyms |
2,4,5-tribromoimidazole 2,4,5-tribromoimidazole cadmium salt (2:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



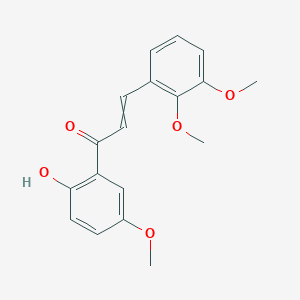
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)

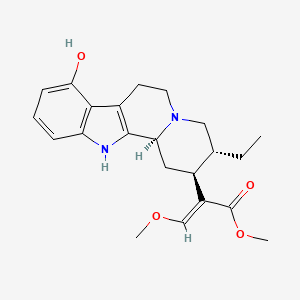
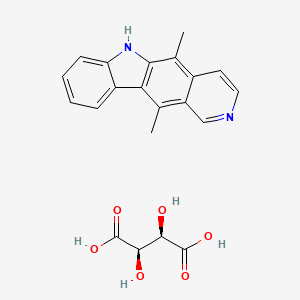
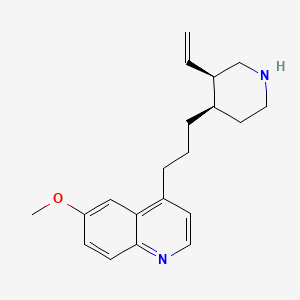
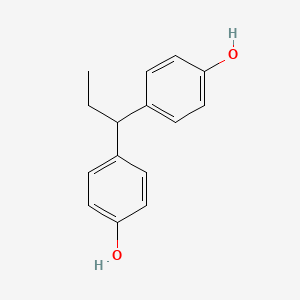
![16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1228830.png)

